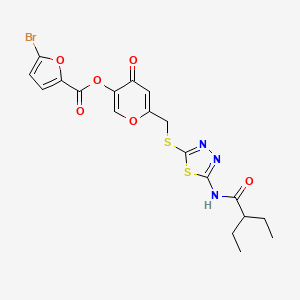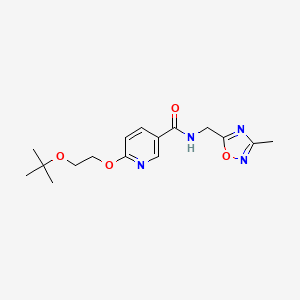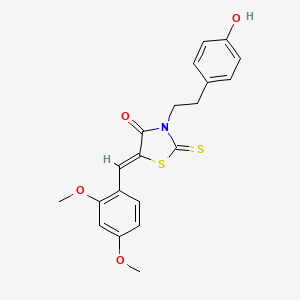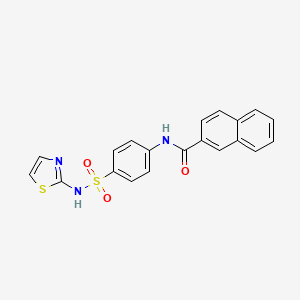![molecular formula C23H19N3O2S B2925777 N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 450371-72-9](/img/no-structure.png)
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MBQ-167 and has been found to have various biochemical and physiological effects.
科学的研究の応用
Anticonvulsant Activity
Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties. A series of N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related compounds showed significant anticonvulsant activity. The synthesis involved a multi-step process starting with the reaction between N-methyl isatoic anhydride and the appropriate amino acid, leading to compounds with superior activities compared to reference drugs. This suggests their potential application in developing new antiepileptic treatments (Noureldin et al., 2017).
Antiviral Activities
The antiviral potential of quinazolinone derivatives against a range of respiratory and biodefense viruses has been explored. Compounds synthesized via microwave technique were evaluated for their activity against influenza A, SARS corona, dengue, yellow fever, and other viruses, revealing some derivatives with promising antiviral properties. This highlights the potential for quinazolinone-based compounds in treating viral infections (Selvam et al., 2007).
Antitumor and Anticancer Agents
Several quinazolinone compounds have demonstrated potent antitumor and anticancer activities. For instance, modifications to the quinazolin-4-one structure, aimed at increasing water solubility, resulted in analogs with enhanced cytotoxicity against cancer cell lines, retaining the unique biochemical characteristics of the parent compound. This suggests their applicability as novel antitumor agents (Bavetsias et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of novel quinazolinone derivatives for antimicrobial activity have been reported. Some derivatives exhibited potent antibacterial and antifungal activities, underscoring their potential as new antimicrobial agents. This opens avenues for their use in combating microbial resistance (Mohamed et al., 2010).
Analgesic and Anti-inflammatory Activities
Research into the analgesic and anti-inflammatory potentials of quinazolinone derivatives linked with 1,3,4-oxadiazole moieties has shown that some compounds possess significant activities. This indicates their potential therapeutic applications in managing pain and inflammation (Dewangan et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid with 4-methylbenzylamine, followed by acylation with benzoyl chloride.", "Starting Materials": [ "4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid", "4-methylbenzylamine", "benzoyl chloride", "diethyl ether", "triethylamine", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid (1.0 g) and 4-methylbenzylamine (1.2 g) in diethyl ether (20 mL) and add triethylamine (1.5 mL). Stir the mixture at room temperature for 2 hours.", "Step 2: Add benzoyl chloride (1.2 g) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add sodium bicarbonate solution (10%) to the reaction mixture to neutralize the excess acid. Extract the product with diethyl ether (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Recrystallize the crude product from ethanol to obtain N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide as a white solid (yield: 80%)." ] } | |
CAS番号 |
450371-72-9 |
製品名 |
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
分子式 |
C23H19N3O2S |
分子量 |
401.48 |
IUPAC名 |
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-6-8-16(9-7-15)14-24-21(27)17-10-12-18(13-11-17)26-22(28)19-4-2-3-5-20(19)25-23(26)29/h2-13H,14H2,1H3,(H,24,27)(H,25,29) |
InChIキー |
XQJVRNHRALUFHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2925697.png)

![2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2925700.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2925701.png)


![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2925709.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2925710.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane hemioxalate](/img/structure/B2925711.png)



![N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2925717.png)